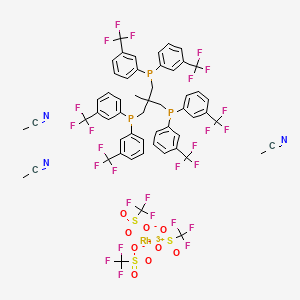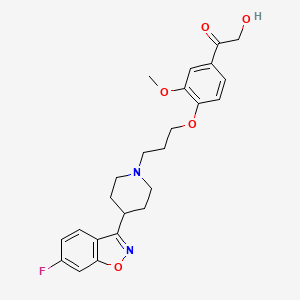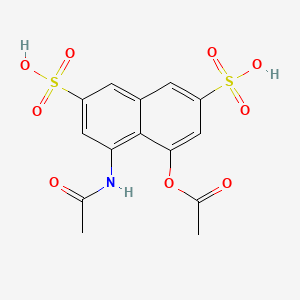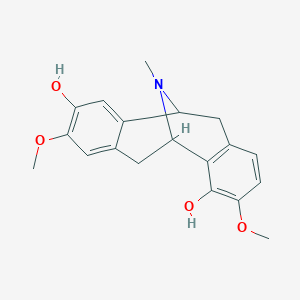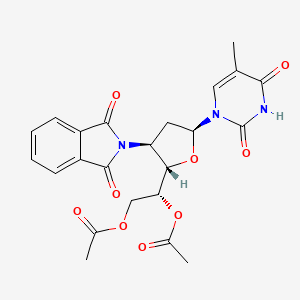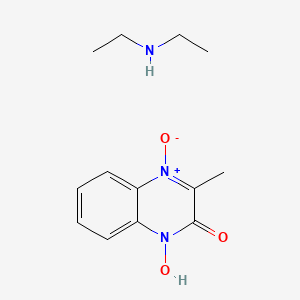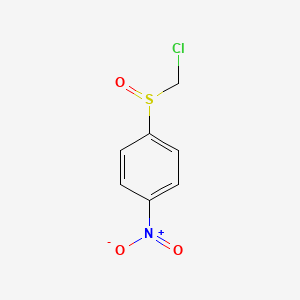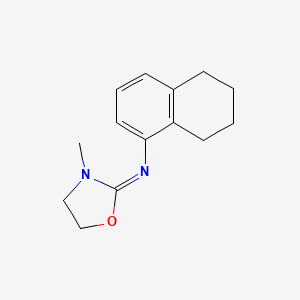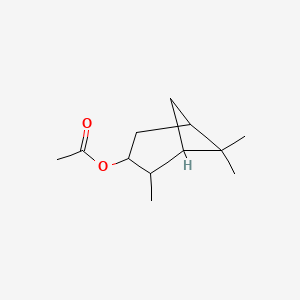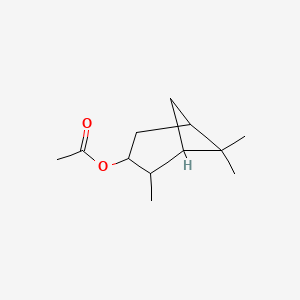
(+-)-Cyclobut-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Cyclobut-C is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its four-membered cyclobutane ring, which imparts significant strain and reactivity to the molecule. The presence of chirality adds another layer of complexity, making it a valuable subject for stereochemical studies and applications in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Cyclobut-C typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cyclization of 1,3-butadiene derivatives. This reaction is often carried out in the presence of a photosensitizer and under ultraviolet light to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of (±)-Cyclobut-C may involve more scalable methods such as catalytic cyclization. This process can be optimized by using metal catalysts like palladium or nickel, which help in reducing the activation energy and increasing the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(±)-Cyclobut-C undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutane.
Substitution: Nucleophilic substitution reactions are also possible, where halogenated derivatives of (±)-Cyclobut-C can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(±)-Cyclobut-C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studies of ring strain and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (±)-Cyclobut-C involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strain in the cyclobutane ring makes it highly reactive, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: Another small-ring compound with significant ring strain but with a three-membered ring.
Cyclopentane: A five-membered ring compound with less strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound that is often used as a reference for studying ring strain.
Uniqueness
(±)-Cyclobut-C is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for applications in asymmetric synthesis.
Propiedades
Número CAS |
130464-63-0 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16) |
Clave InChI |
YFKYBKVHTQUYEF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1N2C=CC(=NC2=O)N)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


